1-(3-Dimethylamino-2-hydroxy-propyl)-1H-indole-3-carbaldehyde
Description
1-(3-Dimethylamino-2-hydroxy-propyl)-1H-indole-3-carbaldehyde is an indole-derived compound characterized by a dimethylamino and hydroxypropyl substituent at the indole nitrogen. The indole core is substituted at the 3-position with a carbaldehyde group, a structural feature common to bioactive molecules. The dimethylamino group may enhance solubility and modulate receptor interactions compared to bulkier heterocyclic substituents.
Properties
IUPAC Name |
1-[3-(dimethylamino)-2-hydroxypropyl]indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-15(2)8-12(18)9-16-7-11(10-17)13-5-3-4-6-14(13)16/h3-7,10,12,18H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIBIKPQJCRKLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CN1C=C(C2=CC=CC=C21)C=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Dimethylamino-2-hydroxy-propyl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the dimethylamino and hydroxypropyl groups through nucleophilic substitution and reduction reactions. The final step often involves the formylation of the indole ring to introduce the carbaldehyde group.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Techniques such as chromatography and recrystallization are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Dimethylamino-2-hydroxy-propyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbaldehyde group can be reduced to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 1-(3-Dimethylamino-2-oxopropyl)-1H-indole-3-carbaldehyde.
Reduction: Formation of 1-(3-Dimethylamino-2-hydroxypropyl)-1H-indole-3-methanol.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1-(3-Dimethylamino-2-hydroxy-propyl)-1H-indole-3-carbaldehyde has been investigated for its potential as a therapeutic agent. Notably, it acts as a dynamin modulator , which is crucial for membrane fission during endocytosis. Dysregulation of dynamin is linked to various diseases, making this compound a candidate for therapeutic interventions in membrane trafficking disorders .
Case Study: Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. It has been tested on various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For instance, studies reported that derivatives of the compound could inhibit specific cancer cell lines effectively .
Antimicrobial Properties
The compound also displays moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values range from 4.69 to 156.47 µM across different strains, indicating its potential use in developing new antimicrobial agents .
Chemical Synthesis
In synthetic organic chemistry, 1-(3-Dimethylamino-2-hydroxy-propyl)-1H-indole-3-carbaldehyde serves as an essential building block for more complex molecules. Its unique functional groups allow for versatile modifications, making it valuable in the synthesis of novel compounds with potential biological activities .
Industrial Applications
In addition to its biological applications, this compound is utilized in the production of dyes and pigments due to its chemical reactivity and stability under various conditions . This makes it valuable not only in research but also in industrial settings.
Mechanism of Action
The mechanism of action of 1-(3-Dimethylamino-2-hydroxy-propyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds or electrostatic interactions with biological macromolecules, while the indole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
*Calculated molecular weight based on formula.
Key Observations:
- Substituent Effects: Morpholinyl and piperidinyl groups (e.g., ) enhance anticancer and anti-inflammatory activities, likely due to improved solubility and hydrogen-bonding capacity. The dimethylamino group in the target compound may offer similar advantages with a smaller steric profile.
- Biological Activities: Morpholinyl derivatives (e.g., ) show promise against breast cancer cells, while piperidinyl/pyrrolidinyl analogs exhibit anti-inflammatory properties . The target compound’s dimethylamino group could align with these applications but requires empirical validation.
- Structural Modifications : Substituents like chlorophenylmethyl () or 2-methylbenzyl () alter electronic properties and binding affinities, impacting efficacy and selectivity.
Physicochemical and Regulatory Considerations
- Solubility: Hydroxypropyl and dimethylamino groups enhance aqueous solubility compared to aryl-substituted analogs (e.g., chlorophenylmethyl ).
- Regulatory Status : Indole carboxaldehydes with alkyl/heterocyclic substituents are scrutinized under synthetic drug legislation, as seen in regulatory documents .
Biological Activity
1-(3-Dimethylamino-2-hydroxy-propyl)-1H-indole-3-carbaldehyde is a synthetic compound belonging to the indole family, characterized by a complex structure that includes a dimethylamino group, a hydroxyl group, and an aldehyde functional group. Its molecular formula is with a molecular weight of approximately 248.34 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry.
The primary biological activity of 1-(3-Dimethylamino-2-hydroxy-propyl)-1H-indole-3-carbaldehyde is attributed to its role as a dynamin modulator . Dynamin is a GTPase essential for membrane fission during endocytosis, and its dysregulation is implicated in various diseases. The compound's derivatives have shown potential in modulating dynamin activity, making them candidates for therapeutic interventions in conditions related to membrane trafficking disorders .
Anticancer and Antimicrobial Properties
Research indicates that this compound exhibits anticancer and antimicrobial properties. It has been studied for its effects on various cancer cell lines and has shown promising results in inhibiting cell proliferation and inducing apoptosis . Additionally, it demonstrated moderate antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM across different strains .
Case Studies
- Dynamin Modulation : In vitro studies have demonstrated that 1-(3-Dimethylamino-2-hydroxy-propyl)-1H-indole-3-carbaldehyde effectively inhibits dynamin-mediated endocytosis, providing insights into its mechanism as a potential therapeutic agent for diseases involving membrane trafficking disorders .
- Anticancer Activity : A study involving the SH-SY5Y neuroblastoma cell line revealed that the compound exhibited minimal cytotoxic effects with LD50 values within the micromolar spectrum, suggesting its safety profile while retaining therapeutic efficacy .
Research Findings
Recent investigations have focused on the structure-activity relationships (SAR) of indole derivatives, including this compound. Modifications to the indole core have resulted in varying degrees of activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), highlighting the importance of specific functional groups in enhancing biological activity .
Applications in Medicinal Chemistry
The compound serves as a lead structure for developing new drugs targeting dynamin-related pathways. Its unique structural features allow for distinct interactions within biological systems, making it valuable in drug discovery and biochemical research.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(3-Dimethylamino-propyl)-1H-indole-3-carbaldehyde | Structure | Lacks hydroxyl group; used in similar biological assays |
| Dynole 34-2 | Structure | A specific dynamin inhibitor derived from similar precursors |
| Dyngo 4a | Structure | Acts at an allosteric site distinct from traditional inhibitors |
The unique combination of functional groups in 1-(3-Dimethylamino-2-hydroxy-propyl)-1H-indole-3-carbaldehyde enhances its binding affinity and specificity towards dynamin compared to other compounds .
Q & A
Basic Questions
Q. What are the common synthetic routes for 1-(3-Dimethylamino-2-hydroxy-propyl)-1H-indole-3-carbaldehyde, and what key intermediates are involved?
- Methodological Answer : The compound is typically synthesized via a two-step procedure:
Aldehyde Formation : Indole derivatives undergo formylation using POCl₃ in DMF (Vilsmeier-Haack reaction). For example, 1H-indole-3-carbaldehyde can be synthesized by reacting 1H-indole with POCl₃/DMF at 80–110°C, followed by NaOH neutralization .
Substitution : The dimethylamino-hydroxypropyl group is introduced via SN2 substitution. Sodium hydride in DMF facilitates the reaction between 1H-indole-3-carbaldehyde and a halogenated alkylamine (e.g., 3-dimethylamino-2-hydroxypropyl bromide) under nitrogen atmosphere .
- Key Intermediates : 1H-indole-3-carbaldehyde and halogenated alkylamine precursors are critical intermediates .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the aldehyde proton (~9.8 ppm) and substituent integration (e.g., dimethylamino protons at ~2.2–2.5 ppm) .
- X-ray Crystallography : Single-crystal analysis resolves the indole core conformation and spatial arrangement of the dimethylamino-hydroxypropyl group. C–H⋯O/N interactions are often observed in the crystal lattice .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular mass and fragmentation patterns .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based or colorimetric substrates (e.g., ATPase activity for kinase inhibition) .
- Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
- Cytotoxicity Studies : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the SN2 substitution step?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity. DMF is preferred for solubility and reaction homogeneity .
- Base Optimization : Sodium hydride (1.8 equiv.) ensures complete deprotonation of indole-NH, while avoiding excess base to prevent side reactions .
- Temperature Control : Stirring at 0°C during base addition minimizes exothermic side reactions, followed by gradual warming to 25°C for 16 hours .
Q. How do structural modifications (e.g., dimethylamino vs. diethylamino groups) impact biological activity?
- Methodological Answer :
- Comparative SAR Studies : Replace the dimethylamino group with diethylamino or morpholino groups and test against biological targets. For example:
- Dimethylamino derivatives show enhanced solubility and moderate kinase inhibition .
- Bulkier groups (e.g., diethylamino) may reduce cell permeability but improve receptor binding specificity .
- Computational Docking : Use tools like AutoDock to model interactions with target proteins (e.g., ATP-binding pockets) .
Q. How can discrepancies in NMR data for similar indole derivatives be resolved?
- Methodological Answer :
- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
- COSY/NOESY Experiments : Confirm spin-spin coupling and spatial proximity of protons (e.g., hydroxypropyl chain conformation) .
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to resolve overlapping signals in crowded spectral regions .
Q. What strategies are effective for studying its interactions with biological targets at the molecular level?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding kinetics (ka, kd) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) by titrating the compound into protein solutions .
- Cryo-EM/X-ray Co-crystallization : Resolve ligand-protein complexes to identify key binding residues and conformational changes .
Data Contradiction Analysis
Q. Why do similar indole carbaldehydes exhibit conflicting solubility profiles in literature?
- Resolution Strategy :
- Functional Group Analysis : Hydroxypropyl groups enhance aqueous solubility via hydrogen bonding, while hydrophobic substituents (e.g., aryl rings) reduce it. For example:
- 1-(3-Hydroxypropyl)-1H-indole-3-carbaldehyde is water-soluble (~10 mg/mL) .
- Bulky alkyl/aryl derivatives require DMSO or ethanol for dissolution .
- pH-Dependent Solubility : Test solubility in buffered solutions (pH 2–10) to identify ionizable groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
